2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Medicinal Chemistry Physicochemical Profiling SAR

SAR programs using thiazole-acetic acid scaffolds demand precise regioisomer identity; the 2,3-dichloro substitution creates an ortho-chlorine proximity effect that rotates the phenyl ring out of co-planarity, altering pharmacophore geometry versus 2,4- or 2,6-isomers. Using the wrong regioisomer risks misinterpretation of binding-mode hypotheses. This compound is the defined 2,3-dichloro reference standard, supplied at ≥95% purity with full analytical documentation. The methylene spacer at the 4-position enables hydrogen-bond distance probing distinct from the 4-carboxylic acid analog. Ambient storage eliminates cold-chain costs, reducing total cost of ownership for screening libraries.

Molecular Formula C11H7Cl2NO2S
Molecular Weight 288.1 g/mol
CAS No. 1094293-77-2
Cat. No. B1417220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
CAS1094293-77-2
Molecular FormulaC11H7Cl2NO2S
Molecular Weight288.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
InChIKeyUZKQYIRJKQFPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dichlorophenyl)thiazole-4-acetic Acid: Identity & Physicochemical Properties


2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 1094293-77-2) is a synthetic heterocyclic building block belonging to the thiazole-4-acetic acid class, with the molecular formula C11H7Cl2NO2S and a molecular weight of 288.15 g/mol . Its structure comprises a thiazole core bearing a 2,3-dichlorophenyl substituent at the 2-position and an acetic acid moiety at the 4-position [1]. Key computed physicochemical properties include an XLogP3 of 3.4, a predicted boiling point of 488.6 ± 55.0 °C, and a density of 1.5 ± 0.1 g/cm³ [2]. The compound is commercially supplied at ≥95% purity for research and development purposes .

Defined regioisomer for structure–activity relationship (SAR) studies probing chlorine substitution geometry.
Supports pharmacophore validation where the methylene spacer differentiates binding mode hypotheses.
Multi-vendor sourcing supports procurement redundancy and competitive bidding in compound management.

2-(2,3-Dichlorophenyl)thiazole-4-acetic Acid: Regioisomer Substitution Risks


Within the aryl-thiazole-acetic acid series, the position of chlorine atoms on the phenyl ring dictates both lipophilicity and the compound's ability to engage in specific halogen-bonding and steric interactions with biological targets [1]. The 2,3-dichloro substitution pattern creates an ortho-chlorine proximity effect that rotates the phenyl ring out of co-planarity with the thiazole core, altering the spatial presentation of the pharmacophore compared to the 2,4-, 2,6-, or 3,4-dichloro isomers [2]. Furthermore, the acetic acid side chain at the 4-position introduces a flexible methylene spacer that is absent in the 4-carboxylic acid analog 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid, directly impacting hydrogen-bond donor geometry and target binding pocket compatibility . Generic interchange among regioisomers or side-chain variants therefore risks altering critical molecular recognition parameters, as documented in thiazole-4-acetic acid structure–activity relationship (SAR) studies where subtle substituent changes led to substantial shifts in potency and selectivity [1].

Target compound
2,3-Dichloro regioisomer with computed XLogP3 3.4; ortho-chlorine rotates phenyl ring, altering pharmacophore presentation.
Regioisomer risk
2,4-, 2,6-, or 3,4-dichloro isomers may exhibit differing lipophilicity and halogen-bond geometry that can shift target recognition.
Target compound
Acetic acid side chain (–CH2COOH) provides a flexible spacer; reported to support liver-selective distribution in SCD1 inhibitor series.
Side-chain analog risk
Carboxylic acid analog (–COOH) eliminates the methylene spacer; may not replicate hydrogen-bond geometry or conformational profile.

2-(2,3-Dichlorophenyl)thiazole-4-acetic Acid: Differentiation Evidence vs. Analogs


Lipophilicity: 2,3- vs. 2,4-Dichloro Regioisomer

The 2,3-dichlorophenyl substitution pattern confers a computed XLogP3 of 3.4 on the target compound, as reported by PubChem [1]. This lipophilicity value is anticipated to differ from the 2,4-dichloro regioisomer (CAS 17969-29-8) due to altered intramolecular hydrogen-bonding potential between the ortho-chlorine and the thiazole nitrogen, which modulates the compound's partitioning behavior. In the broader thiazole-4-acetic acid SCD1 inhibitor series, logD7.4 values for structurally related analogs ranged from 1.5 to 4.2, with even 0.3-log-unit differences translating to measurable shifts in hepatic selectivity and plasma protein binding [2].

Lipophilicity shift
Class-level inference
XLogP3 = 3.4 (PubChem computed)
Class-level SAR suggests substitution position may shift logP by 0.3–0.8 units in analogous thiazole series.
No experimental logP/logD identified; property is computed.
Medicinal Chemistry Physicochemical Profiling SAR

Side-Chain Flexibility: Acetic Acid vs. Carboxylic Acid Linker

The target compound possesses an acetic acid moiety (–CH2COOH) at the thiazole 4-position, introducing a rotatable methylene spacer that is structurally absent in the comparator 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid (–COOH directly attached) [1]. This additional rotatable bond increases the compound's conformational自由度 and extends the carboxylate pharmacophore approximately 1.5 Å farther from the thiazole ring compared to the directly attached carboxylic acid [1]. The molecular weight difference between the two analogs is 14.03 g/mol (288.15 vs. 274.12 g/mol), corresponding precisely to one methylene unit [1]. In the SCD1 thiazole-4-acetic acid inhibitor series, the presence of the acetic acid side chain was essential for liver-selective tissue distribution, whereas the corresponding carboxylic acid analogs showed altered pharmacokinetic profiles [2].

Linker architecture
Class-level inference
ΔMW = 14.03 g/mol (one methylene unit); Δ rotatable bonds = 1
Methylene spacer alters hydrogen-bond geometry and conformational entropy; reported essential for liver-selective distribution in SCD1 series.
Biological SAR extrapolated from published thiazole-4-acetic acid SCD1 inhibitor series.
Medicinal Chemistry Molecular Recognition Scaffold Design

GHS Hazard Profile & Storage: 2,3- vs. 2,6-Dichloro

The target 2,3-dichloro isomer carries a defined GHS hazard classification from Fluorochem: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . In contrast, the 2,6-dichloro regioisomer (CAS 757192-72-6) is supplied with a storage requirement of −20 °C, indicating differential thermal stability that may reflect altered solid-state packing or decomposition pathways . The 2,3-isomer is stored long-term in a cool, dry place without requiring freezer storage . These divergent handling specifications have direct implications for procurement planning, inventory management, and total cost of ownership in compound management workflows.

Hazard & storage
Supporting evidence
GHS07 Warning; ambient storage
2,6-dichloro isomer requires −20 °C storage; storage temperature differential ≥40 °C impacts cold-chain logistics.
Based on vendor SDS; no peer-reviewed data available.
Safety Assessment Procurement Compliance Laboratory Handling

Computed Physicochemical Property Differences

ChemSrc reports computed physicochemical properties for the target compound: boiling point 488.6 ± 55.0 °C at 760 mmHg, flash point 249.3 ± 31.5 °C, density 1.5 ± 0.1 g/cm³, vapor pressure 0.0 ± 1.3 mmHg at 25 °C, and refractive index 1.643 . These values are derived from computational prediction algorithms and are not experimentally determined; however, they provide a comparative baseline against other regioisomers and analogs for which similar computed data may be generated. Differences in boiling point and density among regioisomers can affect distillation-based purification strategies, formulation in semi-solid matrices, and solvent selection for reaction optimization.

Computed properties
Supporting evidence
BP = 488.6 ± 55.0 °C; density = 1.5 ± 0.1 g/cm³
Predicted boiling point and density may inform purification strategy; direct regioisomer comparison data are not available from the same prediction engine.
ACD/Labs Percepta or equivalent prediction; not experimentally determined.
Process Chemistry Purification Formulation Development

Vendor Purity Benchmarking

Multiple independent vendors supply the target 2,3-dichloro isomer at a minimum purity specification of 95%: Fluorochem (Product F639604, 95%), AKSci (Cat. 1740DE, 95%), ChemScene (Cat. CS-0214771, ≥95%), and Leyan (Cat. 1285441, 95%) . In comparison, the 2,4-dichloro regioisomer (CAS 17969-29-8) is also listed at 95% purity from CymitQuimica/Biosynth, while the 2,6-dichloro regioisomer (CAS 757192-72-6) is available through Biozol and Santa Cruz Biotechnology . The 2,3-dichloro isomer's availability from at least four independent vendors at consistent purity specifications provides multi-source procurement redundancy that may not exist for less common regioisomers, mitigating single-supplier supply chain risk.

Vendor purity benchmark
Supporting evidence
≥4 active vendors at ≥95% purity
Multi-vendor availability reduces single-supplier dependency compared to regioisomers with fewer listed suppliers.
Vendor listings as of search date; subject to change.
Procurement Quality Assurance Vendor Comparison Batch Consistency

2-(2,3-Dichlorophenyl)thiazole-4-acetic Acid: High-Confidence Applications


Regioisomer-Specific SAR in Drug Discovery

This compound serves as the defined 2,3-dichloro regioisomer reference standard in SAR campaigns exploring the impact of chlorine substitution geometry on target binding. The computed XLogP3 of 3.4 [1] provides a quantitative baseline for comparing permeability and metabolic stability against the 2,4- and 2,6-dichloro isomers. In the context of thiazole-4-acetic acid SCD1 inhibitor programs, where logD differences of ≤0.3 units corresponded to shifts between systemic and liver-selective distribution, the precise regioisomer identity is experimentally non-negotiable [2].

Pharmacophore Validation: Acetic Acid Side-Chain Geometry

The methylene spacer (–CH2–) between the thiazole ring and carboxylate group, absent in the 4-carboxylic acid analog , makes this compound the appropriate tool for probing hydrogen-bond distance requirements in target active sites. The 1.5 Å extension and additional rotatable bond differentiate binding mode hypotheses that cannot be tested using the directly attached carboxylic acid scaffold. This is directly relevant to medicinal chemistry programs optimizing linker length for kinase, protease, or nuclear receptor targets.

Multi-Vendor Procurement for HTS Libraries

With at least four independent vendors supplying this compound at ≥95% purity , procurement managers can implement competitive bidding, dual-sourcing quality verification, and supply chain diversification strategies. The ambient storage requirement (cool, dry place) eliminates cold-chain logistics costs that would apply to the −20 °C-stored 2,6-dichloro regioisomer , reducing total cost of ownership for screening libraries exceeding 10,000 compounds where freezer capacity is a constrained resource.

GHS-Compliant Process Development

The compound's fully specified GHS hazard classification (H302, H315, H319, H335; Signal Word: Warning) enables compliant safety protocol development for scale-up reactions, including engineering controls for respiratory and dermal protection. For laboratories comparing synthetic routes across thiazole-acetic acid analogs, this documented hazard profile supports Environmental Health & Safety (EHS) review and permits comparative risk assessment against analogs with differing or uncharacterized hazard classifications.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
Defined 2,3-dichloro substitution geometry
Lipophilicity and target-binding comparison vs. 2,4- and 2,6-isomers
Pharmacophore validation
Methylene spacer (–CH2–) in acetic acid side chain
Hydrogen-bond distance requirements and binding mode hypotheses
Multi-vendor HTS library procurement
≥95% purity from multiple independent vendors
Batch certification and supply chain redundancy
GHS-compliant process development
Defined hazard classification (H302, H315, H319, H335)
EHS review and comparative risk assessment
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